molecular formula C15H17NO3 B1279095 tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate CAS No. 285984-22-7

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate

Cat. No.: B1279095
CAS No.: 285984-22-7
M. Wt: 259.3 g/mol
InChI Key: GDVXBLGVBZJTCC-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . It is a derivative of naphthalene, featuring a tert-butyl carbamate group attached to the 4-hydroxy position of the naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Future Directions

Carbamates, including “tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate”, have an important role in modern drug discovery and medicinal chemistry . They are part of many drugs and prodrugs approved for the treatment of various diseases. Future research may focus on exploring new therapeutic applications of carbamates and improving their synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-hydroxynaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes typically optimize reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This compound’s distinct structure allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXBLGVBZJTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448511
Record name tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285984-22-7
Record name tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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